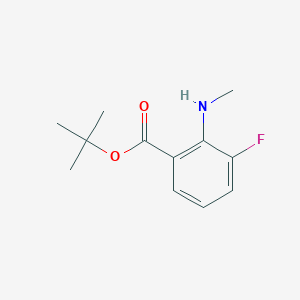

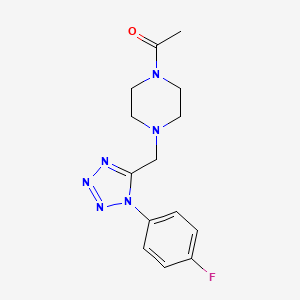

![molecular formula C18H16N2O3 B2840478 2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005266-95-4](/img/structure/B2840478.png)

2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, commonly known as PTD, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. It is a derivative of the isoxazole family of compounds and has been found to exhibit various biological activities.

Scientific Research Applications

Photoluminescent Materials : Research by Beyerlein and Tieke (2000) introduces π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units for potential electronic applications due to their strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Electron Transport Layers : A study by Hu et al. (2015) explores the use of an n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone as an electron transport layer in inverted polymer solar cells, highlighting the role of such compounds in improving energy conversion efficiencies in solar cell technologies (Hu et al., 2015).

Organic Synthesis and Structural Analysis : Prasad et al. (2018) discuss the synthesis and structural exploration of a racemic compound with spectral and combinatorial analysis, demonstrating the utility of similar structures in understanding molecular interactions and optimizing organic synthetic routes (Prasad et al., 2018).

Corrosion Inhibition : Zarrouk et al. (2015) investigate 1H-pyrrole-2,5-dione derivatives as efficient organic inhibitors for carbon steel corrosion, illustrating the potential of these compounds in industrial applications to protect metals from corrosive environments (Zarrouk et al., 2015).

Thermal Stability and Chemical Reactivity : The synthesis and evaluation of various derivatives for their anti-stress properties by Badru, Anand, and Singh (2012) further underscore the potential biomedical applications of these compounds, particularly in stress mitigation and possibly other therapeutic areas (Badru, Anand, & Singh, 2012).

properties

IUPAC Name |

3-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-7-9-12(10-8-11)15-14-16(18(22)19-17(14)21)23-20(15)13-5-3-2-4-6-13/h2-10,14-16H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZALQMWVVYVNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)

![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)

![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)

![N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2840407.png)

![N-[3-(N-ethylanilino)propyl]prop-2-enamide](/img/structure/B2840416.png)